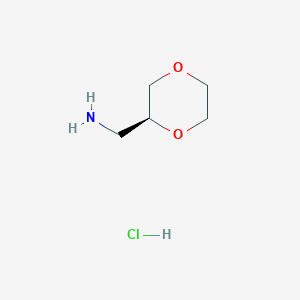

(2S)-1,4-Dioxane-2-methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQNAKGJOGYMDZ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-96-9 | |

| Record name | 1,4-Dioxane-2-methanamine, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2S)-1,4-Dioxane-2-methanamine hydrochloride

Introduction

(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chiral heterocyclic compound with potential applications in pharmaceutical research and development. As a primary amine hydrochloride salt, its physicochemical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to formulation stability and target engagement. This guide provides a comprehensive overview of the essential physical properties of this molecule, detailing the experimental methodologies for their determination and elucidating their significance in the context of drug discovery and development. While specific experimental data for this compound is not widely published, this document serves as a procedural framework for its complete physical characterization.

Chemical Identity

A thorough understanding of a compound's physical properties begins with its fundamental chemical identity.

| Property | Value | Source |

| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [1][2] |

| CAS Number | 1523541-96-9 | [1][3][4] |

| Molecular Formula | C5H12ClNO2 | [1][2] |

| Molecular Weight | 153.61 g/mol | [2][4] |

| Chemical Structure |  | |

| Canonical SMILES | Cl.NC[C@H]1COCCO1 | [1][2] |

| InChI Key | LPQNAKGJOGYMDZ-JEDNCBNOSA-N | [1][2] |

Melting Point and Thermal Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[5] For a pure substance, this occurs over a narrow temperature range.[6] In pharmaceutical sciences, the melting point is a fundamental indicator of purity and is crucial for quality control.[5] Impurities typically depress the melting point and broaden the melting range.[6] For a hydrochloride salt, the melting point can also provide insights into the stability of the crystal lattice.

Significance in Drug Development

-

Purity Assessment: A sharp and consistent melting point is a primary indicator of a pure compound.

-

Identification: The melting point is a key physical constant that can be used to identify a substance.

-

Formulation Development: Knowledge of the melting point is essential for manufacturing processes such as milling, granulation, and tablet compression, as well as for identifying potential issues with thermal stability.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a digital melting point apparatus, a standard and reliable method.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To facilitate packing, the capillary tube can be dropped through a long glass tube onto the benchtop.[7]

-

Repeat until the packed sample height is 2-3 mm.[7]

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating (e.g., 10-20 °C/min) can be performed to determine an approximate melting range.

-

Allow the apparatus to cool, then insert a new sample.

-

Set the starting temperature to at least 20 °C below the approximate melting point.

-

Heat at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Data Interpretation:

-

A narrow melting range (0.5-2 °C) is indicative of high purity.

-

A broad melting range suggests the presence of impurities or that the substance decomposes upon melting.

-

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is the property of a substance to dissolve in a solvent to form a homogeneous solution.[4] For oral drug candidates, aqueous solubility is a critical factor influencing absorption and bioavailability.[4] Poorly soluble compounds often exhibit low and variable absorption.[4] As an amine hydrochloride salt, this compound is expected to be water-soluble. However, its solubility in various pH buffers and organic solvents is important for formulation and purification.

Significance in Drug Development

-

Bioavailability: A drug must be in solution to be absorbed across biological membranes.[4]

-

Formulation: Solubility data guides the selection of appropriate vehicles for liquid formulations and influences the dissolution rate of solid dosage forms.

-

Purification: Differential solubility in various organic solvents is the basis for crystallization, a primary method for purification.

Experimental Protocol: pH-Solubility Profile

This protocol describes the determination of the equilibrium solubility of the compound at different pH values, which is crucial for predicting its behavior in the gastrointestinal tract.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium saturation is achieved.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.

-

Caption: Workflow for pH-Solubility Profiling.

Optical Rotation

This compound is a chiral molecule, meaning it exists as a non-superimposable mirror image. Chiral compounds have the ability to rotate the plane of polarized light, a property known as optical activity.[8] The specific rotation is a standardized measure of this rotation and is a characteristic physical constant for a chiral substance.[8][9]

Significance in Drug Development

-

Chiral Identity and Purity: Specific rotation confirms the stereochemical identity of the compound and can be used to determine its enantiomeric purity.

-

Quality Control: It is a critical parameter for ensuring the correct enantiomer is present in the final drug substance, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Experimental Protocol: Specific Rotation Measurement

This protocol outlines the measurement of specific rotation using a polarimeter.[9]

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh a known mass of this compound.

-

Dissolve the compound in a suitable solvent (e.g., methanol or water) in a volumetric flask to a known concentration (c), typically expressed in g/mL.

-

-

Polarimeter Setup:

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

-

-

Measurement:

-

Rinse and fill the sample cell of a known path length (l), in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c)

-

The specific rotation is typically reported with the temperature and wavelength, e.g., [α]D^20.

-

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine hydrochloride, it represents the equilibrium between the protonated (ammonium) and the free amine forms. The pKa value is critical as it determines the ionization state of the molecule at a given pH.

Significance in Drug Development

-

Solubility and Absorption: The ionization state significantly affects a drug's solubility and its ability to permeate biological membranes. Generally, the non-ionized form is more lipid-soluble and can cross cell membranes more easily.

-

Target Binding: The charge of a molecule can influence its binding to the target receptor.

-

Formulation: pKa is crucial for selecting appropriate salt forms and for developing stable formulations.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh the this compound and dissolve it in a known volume of water or a water-cosolvent mixture.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the protons on the dioxane ring, the methylene bridge, and the amine group. The chemical shifts and coupling patterns would confirm the structure. The protons on the carbon adjacent to the nitrogen would be deshielded.[10]

-

¹³C NMR: Shows the number of different carbon environments. For this compound, due to its chirality, all five carbon atoms are expected to be chemically non-equivalent and should give rise to five distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For an amine hydrochloride, characteristic absorptions would include:

-

N-H stretching: Broad and strong bands in the region of 3000-2700 cm⁻¹ are characteristic of the ammonium (NH3+) group.[11]

-

N-H bending: Asymmetric and symmetric bending vibrations for the NH3+ group typically appear around 1625-1500 cm⁻¹.[11]

-

C-O stretching: Strong bands for the ether linkages in the dioxane ring are expected in the 1250-1050 cm⁻¹ region.

-

C-N stretching: This vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ range.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule. For this compound, using electrospray ionization (ESI) in positive mode, one would expect to see the molecular ion of the free base [M+H]⁺ at m/z 118.1. The fragmentation pattern would likely involve cleavage of the bond alpha to the nitrogen atom, a characteristic fragmentation for amines.[13][14][15][16]

Additional Physical Properties

Appearance

The compound is expected to be a white to off-white crystalline solid, which is typical for small molecule hydrochloride salts.

Loss on Drying (LOD)

This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample. It is an important quality control parameter. The procedure is detailed in USP General Chapter <731>.[17][18][19][20] A low LOD value is indicative of a pure, dry substance.

Conclusion

The physical properties of this compound are fundamental to its characterization and potential development as a pharmaceutical agent. While specific experimental data is not yet widely available, the established methodologies outlined in this guide provide a robust framework for researchers to generate the necessary data. A thorough understanding and documentation of these properties, in accordance with regulatory guidelines such as those from the ICH[21][22][23][24], are essential for any future development of this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]

- 3. parchem.com [parchem.com]

- 4. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]

- 5. mt.com [mt.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgosolver.com [orgosolver.com]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uspbpep.com [uspbpep.com]

- 18. pharmasciences.in [pharmasciences.in]

- 19. â©731⪠Loss on Drying [doi.usp.org]

- 20. scribd.com [scribd.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

An In-Depth Technical Guide to (2S)-1,4-Dioxane-2-methanamine hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,4-Dioxane-2-methanamine hydrochloride, with the CAS number 1523541-96-9, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a stereochemically defined 1,4-dioxane ring and a primary amine functionality, makes it a valuable synthon for introducing specific spatial arrangements and functionalities into complex drug molecules.[3] The constrained nature of the dioxane ring can impart favorable conformational rigidity to a drug candidate, potentially enhancing its binding affinity and selectivity for biological targets.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this important chiral intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1523541-96-9 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [2] |

| SMILES | Cl.NC[C@H]1COCCO1 | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature or under inert gas at 2-8°C | [1][4] |

Synthesis and Purification

The causality behind this proposed synthetic route lies in the sequential conversion of the primary alcohol to a good leaving group (tosylate), followed by displacement with an azide, and subsequent reduction to the primary amine. This sequence is a robust and widely used method for the synthesis of primary amines from alcohols. The final step involves the formation of the hydrochloride salt for improved stability and handling.

digraph "Synthetic_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="(2S)-1,4-Dioxan-2-yl-methanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Step1 [label="Tosyl Protection\n(Tos-Cl, Pyridine)"];

Intermediate1 [label="(2S)-1,4-Dioxan-2-yl-methyl\ntosylate"];

Step2 [label="Azide Displacement\n(NaN3, DMF)"];

Intermediate2 [label="(2S)-2-(Azidomethyl)\n-1,4-dioxane"];

Step3 [label="Reduction\n(H2, Pd/C or LiAlH4)"];

Intermediate3 [label="(2S)-1,4-Dioxane-2-methanamine\n(Free Base)"];

Step4 [label="Salt Formation\n(HCl in Ether/Dioxane)"];

End [label="(2S)-1,4-Dioxane-2-methanamine\nhydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1;

Step1 -> Intermediate1;

Intermediate1 -> Step2;

Step2 -> Intermediate2;

Intermediate2 -> Step3;

Step3 -> Intermediate3;

Intermediate3 -> Step4;

Step4 -> End;

}

Standard analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the dioxane ring protons, typically in the range of 3.0-4.0 ppm. The aminomethyl protons (CH₂-NH₂) would likely appear as a multiplet deshielded by the adjacent nitrogen and chiral center. The NH₃⁺ protons of the hydrochloride salt would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbons of the dioxane ring are expected in the range of 60-75 ppm. The aminomethyl carbon would likely appear around 40-50 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the method of choice. The expected molecular ion for the free base [M+H]⁺ would be at m/z 118.08.

Purity and Enantiomeric Excess (ee)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques would be used to assess the chemical purity of the compound.

-

Chiral HPLC: To confirm the enantiomeric purity, a chiral stationary phase would be required. This is a critical analysis to ensure the stereochemical integrity of the (S)-enantiomer.

Applications in Drug Discovery

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[6] The 1,4-dioxane moiety can act as a bioisostere for other cyclic systems and can influence physicochemical properties such as solubility and metabolic stability. The primary amine provides a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into diverse molecular scaffolds.

While specific examples of marketed drugs synthesized directly from this intermediate are not prominently documented in publicly accessible literature, its structural motif is found in various biologically active compounds. For instance, the related morpholine ring system is a key component of the antidepressant drug viloxazine.[7][8][9][10][11] The strategic use of chiral building blocks like this compound is a key strategy in modern drug discovery to optimize the pharmacological and pharmacokinetic properties of new chemical entities.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, the compound is classified as harmful and an irritant.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a specialized yet highly valuable chiral building block for drug discovery and medicinal chemistry. Its well-defined stereochemistry and versatile primary amine functionality offer chemists a powerful tool for the synthesis of complex and stereochemically pure molecules. While detailed public information on its specific applications and analytical data is limited, its structural features and the proposed synthetic route underscore its potential for the development of novel therapeutics. As the demand for enantiomerically pure drug candidates continues to grow, the importance of such chiral synthons in the pharmaceutical industry is undeniable.

References

- 1. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1523541-96-9 [chemicalbook.com]

- 5. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 6. (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride [myskinrecipes.com]

- 7. Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CA2795408A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

(2S)-1,4-Dioxane-2-methanamine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of (2S)-1,4-Dioxane-2-methanamine Hydrochloride

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a bifunctional molecule, it incorporates a rigid 1,4-dioxane scaffold, a defined stereocenter at the C2 position, and a reactive primary aminomethyl group. Presented as a stable hydrochloride salt, this compound serves as a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This technical guide provides a comprehensive examination of its molecular structure, stereochemistry, physicochemical properties, and spectroscopic characterization. Furthermore, it delves into established synthetic pathways, analytical protocols, and key applications, offering researchers and drug development professionals a thorough understanding of this versatile chemical entity.

Introduction and Nomenclature

This compound is a synthetic organic compound valued for its specific three-dimensional arrangement.[1] Its structure is foundational for creating enantiomerically pure molecules, a critical requirement in modern drug development where stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

-

IUPAC Name : [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride[2]

-

Synonyms : (S)-1,4-Dioxane-2-methanamine Hydrochloride, 1-[(2S)-1,4-Dioxan-2-yl]methanamine hydrochloride[1][6]

The molecule's utility stems from the combination of the hydrophilic, conformationally restricted dioxane ring and the synthetically versatile primary amine, making it a desirable fragment for library synthesis and lead optimization campaigns.

Molecular Structure and Stereochemistry

The defining characteristics of this compound arise from the interplay of its core scaffold, chiral center, and functional group.

The 1,4-Dioxane Ring Conformation

The 1,4-dioxane ring is a six-membered heterocycle containing two ether oxygen atoms at positions 1 and 4. To minimize steric and torsional strain, the ring predominantly adopts a chair conformation , analogous to cyclohexane. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The aminomethyl group at the C2 position preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, leading to a more stable energetic state.

The (2S) Stereocenter

The prefix "(2S)" denotes the absolute configuration at the C2 carbon, the molecule's sole stereocenter. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the C2 carbon are prioritized as follows:

-

-O- (in-ring ether oxygen at position 1) : Highest priority.

-

-CH₂- (in-ring carbon at position 3) : Second priority.

-

-CH₂NH₃⁺ (aminomethyl sidechain) : Third priority.

-

-H (hydrogen atom) : Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the path from the highest to the lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, defining the "S" configuration. The precise control of this stereocenter is paramount for its application in asymmetric synthesis.

The Protonated Aminomethyl Group

The molecule is supplied as a hydrochloride salt, meaning the primary amine of the methanamine sidechain is protonated to form an ammonium cation (-CH₂NH₃⁺). The positive charge is balanced by a chloride anion (Cl⁻). This salt form confers several advantages:

-

Enhanced Stability : It is generally more crystalline and less susceptible to degradation than the corresponding free base.

-

Increased Water Solubility : The ionic nature significantly improves solubility in aqueous and polar protic solvents.

-

Simplified Handling : The free base is a volatile liquid, whereas the salt is a stable solid at room temperature.[3]

The C2-C(sidechain) bond is a rotatable single bond, allowing the ammonium group some conformational flexibility relative to the dioxane ring.[8]

Figure 1: Molecular structure of this compound, highlighting the (S)-stereocenter at the C2 position.

Physicochemical Properties

A summary of key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 153.61 g/mol | [2][3][8] |

| Exact Mass | 153.0556563 Da | [8] |

| Appearance | Solid (typical) | [3] |

| Purity | ≥97% (typical) | [2][3][7] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Topological Polar Surface Area | 44.5 Ų | [8] |

| Rotatable Bond Count | 1 | [8] |

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. The causality for selecting specific methods lies in their ability to probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

-

¹H NMR : Due to the chiral center, the protons on the dioxane ring carbons (C3, C5, C6) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often as complex multiplets due to mutual coupling. The protons of the -CH₂-NH₃⁺ group will also be observable.

-

¹³C NMR : The molecule is expected to show five distinct carbon signals, corresponding to the five unique carbon environments (C2, C3, C5, C6, and the sidechain -CH₂).

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~3.0 - 3.2 | Multiplet | -CH₂-NH₃⁺ |

| ¹H | ~3.5 - 4.0 | Complex Multiplets | Dioxane ring protons (8H) |

| ¹³C | ~40 - 45 | CH₂ | -CH₂-NH₃⁺ |

| ¹³C | ~65 - 75 | CH₂, CH | Dioxane ring carbons |

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.

-

N-H Stretching : Strong, broad absorptions in the range of 3000-3300 cm⁻¹ are characteristic of the ammonium (NH₃⁺) group.

-

C-H Stretching : Absorptions between 2850-3000 cm⁻¹ correspond to the C-H bonds of the CH₂ groups.

-

C-O-C Stretching : A strong, characteristic absorption band around 1100 cm⁻¹ is indicative of the ether linkages in the dioxane ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. Using a technique like Electrospray Ionization (ESI), the cation [M-Cl]⁺ would be observed, corresponding to the protonated free base with a mass of 118.08 Da (C₅H₁₂NO₂⁺).

Protocol: Acquiring a ¹H NMR Spectrum

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum. The choice of a deuterated polar solvent is critical due to the ionic nature of the hydrochloride salt.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterium oxide (D₂O) or DMSO-d₆ (0.6 mL)

-

NMR tube (5 mm)

-

Pipettes and vial

Methodology:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. Causality: This amount provides sufficient concentration for a good signal-to-noise ratio without causing line broadening. b. Add ~0.6 mL of D₂O to the vial. Causality: D₂O is chosen as the solvent to solubilize the salt and to avoid a large interfering solvent proton peak. c. Vortex the vial until the solid is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup & Shimming: a. Insert the tube into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal from the D₂O solvent. Trustworthiness: A stable lock ensures field stability during acquisition. c. Shim the magnetic field to optimize its homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks. Trustworthiness: This step is critical for resolving complex multiplets and obtaining accurate coupling constants.

-

Spectrum Acquisition: a. Acquire a standard one-dimensional proton spectrum using a 90° pulse angle. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm). c. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by referencing the residual HDO peak to 4.79 ppm. d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound requires a stereoselective approach. A plausible route, adapted from related syntheses, involves the conversion of a chiral precursor. One such method involves the transformation of (2S)-1,4-dioxane-2-methyl-4-methyl p-toluenesulfonate.[10]

The key steps are:

-

Nucleophilic Substitution : The tosylate, an excellent leaving group, is displaced by an amine source. In a high-pressure autoclave, the tosylate is reacted with methylamine in an alcohol solvent.[10]

-

Acidification : After the reaction, the solvent is removed, and the residue is dissolved in a suitable solvent like isopropanol. Hydrochloric acid is then added to precipitate the desired hydrochloride salt.[10]

-

Isolation : The resulting solid is isolated by filtration, yielding the final product with high enantiomeric excess (ee >99%).[10]

The choice to use a chiral starting material and reaction conditions that do not racemize the stereocenter is fundamental to this process. This avoids costly chiral separation steps later on.[10]

Figure 3: Synthetic workflow for the preparation of the target compound from a tosylate precursor.

Applications in Research and Drug Development

The structural motifs present in this compound make it a highly attractive building block for drug discovery:

-

Chiral Amine : Primary amines are fundamental handles for a vast array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas. The defined stereochemistry allows for the creation of specific interactions with chiral biological targets like enzymes and receptors.

-

1,4-Dioxane Scaffold : The dioxane ring acts as a polar, metabolically stable, and conformationally constrained scaffold. It is often used as a bioisostere for other ring systems to improve physicochemical properties such as solubility and metabolic stability.

-

Scaffold Decoration : It can be readily incorporated into larger molecules to explore new chemical space. Its rigid nature helps to pre-organize appended pharmacophoric elements in a defined spatial orientation, which can enhance binding affinity to a target protein.

Handling, Storage, and Safety

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.

-

Hazards : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][8]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this material.[3][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

-

Storage : Store in a tightly sealed container in a cool, dry place at room temperature.[3] The material is a stable salt, but like many amine salts, it can be hygroscopic.

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[2][6] If on skin, wash with plenty of soap and water.[6] If swallowed, rinse the mouth and call a poison center or doctor immediately.[2]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for the construction of complex, stereochemically defined molecules. Its molecular structure, characterized by a stable dioxane chair conformation, an equatorial aminomethyl substituent, and a defined (S)-stereocenter, provides a robust platform for synthetic innovation. A thorough understanding of its properties, spectroscopic signatures, and safe handling is crucial for leveraging its full potential in the fields of pharmaceutical sciences and chemical research.

References

- 1. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 1523541-96-9 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound 97% | CAS: 1523541-96-9 | AChemBlock [try.achemblock.com]

- 8. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 11. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Chiral Pool Synthesis of (2S)-1,4-Dioxane-2-methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to (2S)-1,4-Dioxane-2-methanamine hydrochloride, a valuable chiral building block in contemporary drug discovery. Leveraging the principles of chiral pool synthesis, this guide details a stereocontrolled pathway commencing from readily available (S)-glycidol. Each synthetic step is meticulously described, elucidating the underlying mechanistic principles, experimental protocols, and critical process parameters. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering both theoretical insights and practical guidance for the synthesis of this important chiral amine.

Introduction: The Significance of Chiral 1,4-Dioxane Scaffolds

Chiral 1,4-dioxane moieties are privileged structures in medicinal chemistry, appearing in a variety of biologically active molecules. The defined three-dimensional arrangement of substituents on the dioxane ring can lead to precise interactions with biological targets, making stereochemistry a critical aspect of drug design. (2S)-1,4-Dioxane-2-methanamine, in particular, serves as a key intermediate for the synthesis of complex pharmaceutical agents, where the primary amine handle allows for a wide range of subsequent chemical modifications.

The chiral pool synthesis approach is a powerful strategy for obtaining enantiomerically pure compounds. By starting with a readily available and inexpensive chiral molecule from nature, such as an amino acid, sugar, or, in this case, a derivative of glycerol, the inherent chirality is transferred through a series of chemical transformations to the final product. This strategy obviates the need for chiral resolutions or asymmetric catalysis in later stages, often leading to more efficient and cost-effective synthetic routes. This guide focuses on a practical and scalable synthesis of this compound starting from (S)-glycidol, a versatile C3 chiral synthon.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (1), points to the key intermediate (2S)-1,4-dioxane-2-methanol (4). The primary amine can be installed from the corresponding alcohol via a two-step sequence involving activation of the alcohol, for example as a tosylate (3), followed by nucleophilic substitution with an amine surrogate. The chiral dioxane ring of intermediate 4 can be constructed through an intramolecular Williamson ether synthesis from a diol precursor (6), which in turn can be accessed by the ring-opening of a protected (S)-glycidol derivative (7) with ethylene glycol. (S)-glycidol (8) is an ideal starting material from the chiral pool.

A Technical Guide to the Discovery and Synthesis of Novel Chiral Amines for Pharmaceutical and Agrochemical Applications

Foreword: The Stereochemical Imperative in Modern Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine moiety.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, of these amines is often critical to their therapeutic efficacy and safety, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of efficient, selective, and sustainable methods for the synthesis of enantiomerically pure amines is a paramount objective in drug discovery and development. This guide provides an in-depth exploration of the state-of-the-art methodologies for the discovery and synthesis of novel chiral amines, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Asymmetric Amine Synthesis: A Comparative Overview

The contemporary landscape of chiral amine synthesis is dominated by three powerful and often complementary strategies: transition-metal catalysis, biocatalysis, and organocatalysis. The choice of method is dictated by a multitude of factors including substrate scope, desired enantioselectivity, scalability, and economic and environmental considerations.

Transition-Metal Catalysis: The Power of Asymmetric Hydrogenation

Transition-metal catalyzed asymmetric hydrogenation of prochiral imines and enamines stands as one of the most direct and efficient routes to valuable α-chiral amines.[1][2] This methodology has been successfully implemented on an industrial scale, exemplified by the multi-ton production of the herbicide (S)-metolachlor.[2]

The success of this approach hinges on the design and synthesis of modular chiral ligands that, when complexed with a transition metal such as rhodium, iridium, or ruthenium, create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.[1][2]

Causality in Catalyst Selection: The choice of metal and ligand is critical and is determined by the specific substrate. For instance, chiral rhodium complexes with diphosphine ligands have proven highly effective for the hydrogenation of N-acetyl enamines.[3] In contrast, for the asymmetric hydrogenation of N-alkyl/aryl imines, chiral iridium catalysts containing phosphine oxazoline ligands often exhibit superior performance.[3]

Workflow for Transition-Metal Catalyzed Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

Biocatalysis: The Precision of Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[4][5] Amine transaminases (ATAs) are a prominent class of enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, producing a chiral amine.[5][6]

The development of both (S)- and (R)-selective ω-transaminases has expanded the synthetic utility of this method, allowing for the formation of both enantiomers of a target chiral amine with high optical purity.[5] A landmark example of the industrial application of biocatalysis is the synthesis of sitagliptin, the active ingredient in the anti-diabetic drug Januvia®. An engineered transaminase replaced a rhodium-catalyzed asymmetric hydrogenation process, resulting in a more efficient, economical, and environmentally benign manufacturing process.[7]

Self-Validating System: The high specificity of enzymes often leads to the production of a single enantiomer, minimizing the need for extensive chiral purification. The reaction progress and enantiomeric excess can be monitored using standard analytical techniques, providing a self-validating system.

Catalytic Cycle of a Transaminase

Caption: Transaminase Catalytic Cycle.

Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral primary and secondary amines have emerged as highly versatile and powerful catalysts in a wide range of enantioselective reactions.[8] These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with a nucleophile in a stereocontrolled manner.[9]

Causality in Catalyst Design: The structure of the organocatalyst is paramount to its success. For example, diarylprolinol silyl ethers are highly effective catalysts for reactions proceeding via iminium-ion activation of α,β-unsaturated aldehydes.[10] The steric hindrance provided by the bulky groups on the catalyst directs the incoming nucleophile to one face of the iminium ion, resulting in high enantioselectivity.[10]

Enantiomeric Purity Analysis: Ensuring Stereochemical Integrity

The synthesis of a chiral amine is only half the battle; robust analytical methods are required to determine the enantiomeric purity of the product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most common techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the reliable separation and analysis of chiral compounds.[11][12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs are particularly effective for resolving a wide range of racemates, including primary amines.[11]

Method Development Considerations: The choice of mobile phase is critical for achieving good separation. For basic analytes like amines, the addition of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to achieve good peak shape.[11]

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents

While NMR spectroscopy cannot distinguish between enantiomers directly, it can differentiate between diastereomers.[13] This principle is exploited through the use of chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure compound that reacts with the chiral amine to form a mixture of diastereomers. The ratio of these diastereomers, which can be determined by integrating the signals in the NMR spectrum, corresponds to the enantiomeric ratio of the original amine.[13][14] Mosher's acid is a classic example of a CDA used for this purpose.[13]

Comparative Analysis of Synthetic Methodologies

| Technique | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |

| Enzymatic Catalysis | ω-Transaminase (from Vibrio fluvialis) | Acetophenone | (R)-1-Phenylethylamine | 92.1 | >99 | Whole cells, 300 mM L-alanine, 30 mM substrate, pH 7.0, 24 h.[15] |

| Transition-Metal Catalysis | [Rh(cod)2]BF4 / (S,S)-f-Binaphane | N-Boc-acetophenone imine | N-Boc-(R)-1-phenylethylamine | 95 | 98 | 1 mol% catalyst, 50 atm H2, 2-propanol, 25 °C, 12 h.[15] |

| Organocatalysis | Chiral Phosphoric Acid | N-Benzhydryl imine | Chiral Amine | 98 | 96 | 1 mol% catalyst, Hantzsch ester, toluene, 40 °C, 24 h. |

Detailed Experimental Protocols

Protocol: Biocatalytic Asymmetric Synthesis of (R)-1-Phenylethylamine using a Transaminase

Materials:

-

Acetophenone

-

(R)-ω-Transaminase

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

-

Add the (R)-ω-transaminase and PLP (final concentration 1 mM).

-

Add acetophenone (final concentration 50 mM) and isopropylamine (final concentration 500 mM).

-

Stir the reaction mixture at 30°C for 24 hours.

-

Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.

-

Upon completion, extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-phenylethylamine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase:

-

Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)

Procedure:

-

Prepare a standard solution of the racemic amine and a solution of the synthesized amine in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the synthesized amine solution.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion and Future Perspectives

The synthesis of chiral amines has been revolutionized by the advent of transition-metal catalysis, biocatalysis, and organocatalysis. Each of these methodologies offers unique advantages and continues to be an active area of research. Future developments will likely focus on the discovery of more efficient and selective catalysts, the expansion of substrate scope, and the development of more sustainable and environmentally friendly synthetic processes. The integration of these powerful synthetic strategies with high-throughput screening and advanced analytical techniques will undoubtedly accelerate the discovery and development of the next generation of chiral amine-containing pharmaceuticals and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Architect's Hand: A Technical Guide to Chiral Building Blocks in Modern Drug Discovery

Foreword: Beyond Flat Structures – Embracing the Third Dimension in Therapeutics

In the intricate dance of molecular recognition that underpins all of pharmacology, shape is paramount. For decades, drug discovery was largely a two-dimensional affair, focusing on the planar representation of chemical structures. However, the biological reality is a chiral world. Proteins, nucleic acids, and sugars—the very building blocks of life—are enantiomerically pure, creating a stereospecific environment where drug molecules must navigate and interact with exquisite precision.[1][2] This guide is crafted for the discerning researcher and drug development professional, moving beyond a rudimentary acknowledgment of chirality to a deep, practical understanding of how to harness the power of chiral building blocks to create safer, more effective medicines. We will not merely list facts; we will delve into the causality behind experimental choices, providing a framework for rational, stereochemically-aware drug design.

The Chirality Mandate: Why Stereochemistry is Non-Negotiable

Chirality, from the Greek for 'hand', describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[3] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point), their behavior within the chiral landscape of the human body can be dramatically different.[4] This divergence is the crux of the "chirality mandate" in modern drug development.

The Eudismic Ratio: Quantifying Stereoselectivity

The differential pharmacological activity between enantiomers is often quantified by the eudismic ratio , which is the ratio of the potencies of the more active enantiomer (the eutomer) to the less active one (the distomer).[5] A high eudismic ratio signifies a high degree of stereoselectivity at the biological target.

Table 1: Eudismic Ratios of Select Chiral Drugs

| Drug | Therapeutic Class | Eutomer | Distomer Activity | Approximate Eudismic Ratio |

| Propranolol | β-blocker | (S)-(-)-propranolol | ~100-fold less active at β-receptors | ~100 |

| Ibuprofen | NSAID | (S)-(+)-ibuprofen | Less potent COX-1 inhibitor | >100 |

| Ketamine | Anesthetic | (S)-(+)-ketamine (esketamine) | 3-4 fold less potent | 3-4 |

| Valsartan | Angiotensin II Receptor Blocker | (S)-valsartan | Significantly lower activity | High |

This table illustrates the significant differences in potency that can exist between enantiomers, underscoring the importance of developing single-enantiomer drugs.

The Specter of the Distomer: From Inactive Ballast to Toxic Agent

The distomer is not always benign. Its presence in a racemic (1:1) mixture can lead to several undesirable outcomes:

-

Increased Drug Load: The patient receives a 50% dose of an inactive or less active substance, increasing the metabolic burden without therapeutic benefit.[6]

-

Competitive Inhibition: The distomer may bind to the target receptor, antagonizing the action of the eutomer.

-

Off-Target Effects & Toxicity: The distomer might interact with different receptors or enzymes, leading to unforeseen side effects or toxicity.[4][]

A Tragic Lesson: The Thalidomide Catastrophe

No discussion of chirality in drug discovery is complete without acknowledging the thalidomide tragedy of the late 1950s and early 1960s.[8] Marketed as a racemic mixture to treat morning sickness in pregnant women, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[9][10] This disaster was a watershed moment, leading to stricter drug testing regulations and a profound appreciation for the distinct biological profiles of enantiomers.[8][9] The U.S. Food and Drug Administration (FDA) issued its first policy statement on stereoisomeric drugs in 1992, recommending the evaluation of individual enantiomers and providing a regulatory framework that has shaped the industry ever since.[1][6][11][12][]

The Chiral Toolbox: Strategies for Synthesizing Enantiopure Building Blocks

The demand for enantiomerically pure compounds has driven significant innovation in synthetic organic chemistry. The choice of strategy depends on factors such as the complexity of the target molecule, the availability of starting materials, and scalability.

The Chiral Pool: Nature's Head Start

Chiral pool synthesis utilizes readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes as starting materials.[1][] This approach is highly efficient as the chirality is already present, avoiding the need for asymmetric induction.

-

Causality: This is the preferred method when the target molecule's stereochemistry and carbon skeleton bear a close resemblance to a natural product. It leverages nature's synthetic efficiency to reduce step count and cost. A classic example is the use of the terpene verbenone as a precursor in the synthesis of the anticancer drug paclitaxel (Taxol).[1]

Asymmetric Synthesis: Creating Chirality from Achiral Precursors

When a suitable chiral pool starting material is unavailable, chemists must induce chirality. Asymmetric synthesis is a powerful approach that uses a chiral influence to favor the formation of one enantiomer over the other.[14][15]

-

Chiral Catalysts: A small amount of a chiral catalyst (e.g., metal complexes with chiral ligands, or organocatalysts) can generate large quantities of an enantiomerically enriched product. The 2001 Nobel Prize in Chemistry was awarded for work in this area, highlighting its impact.[6] Key examples include Noyori's asymmetric hydrogenation and Jacobsen's asymmetric epoxidation.[16][17]

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This method is highly reliable but less atom-economical than catalysis.

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages the high stereoselectivity of enzymes (or whole microbial cells) to perform chemical transformations.[18][19] Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), making this a highly sustainable and "green" approach.[10][18][20]

-

Causality: Enzymes, being chiral macromolecules, create a highly specific three-dimensional active site that can exquisitely differentiate between enantiomeric substrates or transition states.[18] This leads to exceptionally high enantiomeric excess (ee). Hydrolases (like lipases and proteases) and oxidoreductases are commonly used classes of enzymes in the synthesis of chiral pharmaceutical intermediates.[4][19]

Chiral Resolution: Separating a Racemic Mixture

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While often seen as a less elegant approach than asymmetric synthesis, it remains a practical and widely used industrial method.

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization.

-

Enzymatic Kinetic Resolution: An enzyme selectively metabolizes one enantiomer in a racemic mixture, leaving the other enantiomer untouched and thus enriched.

-

Chiral Chromatography: This is a powerful analytical and preparative technique that will be discussed in detail in the next section.

The Analytical Imperative: Quantifying Chiral Purity

Synthesizing a chiral building block is only half the battle. Rigorous analytical methods are required to determine its stereochemical integrity, specifically its enantiomeric excess (ee) . The ee is a measure of the purity of a chiral sample, calculated as:

ee (%) = (|[R] - [S]| / ([R] + [S])) * 100

Where [R] and [S] are the concentrations or peak areas of the two enantiomers.[3]

Chiral Chromatography: The Gold Standard

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most powerful and widely used techniques for separating and quantifying enantiomers.[21][22]

-

Principle of Operation: A CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[23] Polysaccharide-based CSPs are particularly versatile and common.[24]

-

Why SFC? SFC often provides faster separations and uses CO2 as the primary mobile phase, which is less toxic and costly than the organic solvents used in normal-phase HPLC.[2][21][24]

This protocol provides a generalized workflow. Specific parameters must be optimized for each analyte.

-

Column Selection:

-

Begin by screening a small set of diverse CSPs. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for many neutral and basic compounds.[25]

-

Rationale: The structural diversity of CSPs means that their selectivity is often unpredictable. An empirical screening approach is the most efficient way to identify a suitable column.[26]

-

-

Mobile Phase Screening:

-

For normal-phase mode, screen with a primary solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.[25]

-

For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic compounds, add 0.1% diethylamine (DEA).[25]

-

Rationale: The alcohol modifier and acidic/basic additives modulate the interactions between the analyte and the CSP, which is critical for achieving resolution.

-

-

Initial Analysis:

-

System: Standard HPLC with UV detector.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV wavelength at which the analyte has strong absorbance (e.g., 220 nm or 254 nm).[5]

-

Injection Volume: 10 µL of a ~1 mg/mL sample solution.

-

-

Optimization:

-

If separation is observed, optimize the resolution (Rs) and analysis time by adjusting the mobile phase composition (modifier percentage) and flow rate.

-

Self-Validation: A well-resolved separation should have a resolution value (Rs) of >1.5, ensuring accurate quantification of both peaks.

-

-

Data Analysis:

-

Integrate the peak areas for the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = ((Area1 - Area2) / (Area1 + Area2)) * 100.[3]

-

Chiroptical and Spectroscopic Methods

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[27][28] The resulting CD spectrum is unique to each enantiomer (they are mirror images), providing a definitive way to assign the absolute configuration when compared to a known standard.[29]

-

NMR Spectroscopy with Chiral Agents: While standard NMR is "blind" to chirality, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[9][30][31][32]

Modern Case Studies: Chiral Building Blocks in Action

The paradigm shift towards single-enantiomer drugs is evident in the modern pharmaceutical landscape. The practice of re-developing an existing racemic drug as a single enantiomer is known as a "chiral switch."[6][15][29][33]

Table 2: Examples of Successful Chiral Switches

| Racemic Drug | Single-Enantiomer Drug | Therapeutic Improvement |

| Omeprazole | Esomeprazole (S-enantiomer) | Improved pharmacokinetic profile, more consistent acid suppression.[6] |

| Citalopram | Escitalopram (S-enantiomer) | More potent and selective serotonin reuptake inhibition; distomer may contribute to side effects.[6][30] |

| Albuterol | Levalbuterol (R-enantiomer) | The (S)-enantiomer is associated with pro-inflammatory effects and potential adverse reactions.[6] |

| Bupivacaine | Levobupivacaine (S-enantiomer) | The (R)-enantiomer is associated with greater cardiotoxicity.[33][34] |

-

Esketamine: A more recent example is esketamine, the (S)-enantiomer of ketamine, which was approved for treatment-resistant depression.[33] The (S)-enantiomer has a higher affinity for the NMDA receptor and is a more potent anesthetic than its (R)-counterpart.[33]

Conclusion: A Call for Stereochemical Precision

The integration of chiral building blocks into drug discovery is no longer a niche specialization but a fundamental tenet of modern medicinal chemistry. The lessons from the past, exemplified by the thalidomide tragedy, have instilled a deep-seated understanding that enantiomers must be treated as distinct chemical entities. Advances in asymmetric synthesis, biocatalysis, and chiral analytics have provided the tools necessary to design, create, and verify enantiopure pharmaceuticals with unprecedented precision. As we continue to unravel the complexities of biological systems, the ability to control the three-dimensional architecture of our therapeutic agents will remain the architect's most crucial skill in building the next generation of safer and more effective medicines.

References

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. physicsforums.com [physicsforums.com]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 8. Molecular Recognition and Chiral Discrimination from NMR and Multi‐Scale Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uma.es [uma.es]

- 12. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 14. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wiley.com [wiley.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rroij.com [rroij.com]

- 20. ftb.com.hr [ftb.com.hr]

- 21. [PDF] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background | Semantic Scholar [semanticscholar.org]

- 22. phx.phenomenex.com [phx.phenomenex.com]

- 23. benchchem.com [benchchem.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. fagg.be [fagg.be]

- 27. jascoinc.com [jascoinc.com]

- 28. ntu.edu.sg [ntu.edu.sg]

- 29. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]

- 30. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. ole.uff.br [ole.uff.br]

Methodological & Application

Application Note: Strategic Synthesis of Chiral Ligands from (2S)-1,4-Dioxane-2-methanamine Hydrochloride

Introduction: The Strategic Value of the Dioxane Moiety in Chiral Ligand Design

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity.[] The ligand's architecture dictates the three-dimensional environment around the metal center, directly influencing the stereochemical outcome of a catalytic transformation. α-Chiral primary amines are particularly valuable as foundational building blocks for a vast array of pharmaceuticals and chiral catalysts.[2][3]

(2S)-1,4-Dioxane-2-methanamine hydrochloride (CAS: 1523541-96-9) emerges as a uniquely advantageous chiral precursor.[4][5][6] Its structure incorporates a stereocenter defined by the S-configuration, tethered to a flexible yet conformationally biased 1,4-dioxane ring. This dioxane backbone is not merely a spacer; its oxygen atoms can engage in secondary coordination or hydrogen bonding, influencing the stability and geometry of the resulting metal-ligand complex.[7][8][9] This application note provides detailed protocols for leveraging this versatile building block to synthesize high-value chiral Schiff base and amide ligands, offering insights into the experimental rationale and application in asymmetric synthesis.

Properties of this compound:

| Property | Value | Reference |

| CAS Number | 1523541-96-9 | [4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4] |

| Molecular Weight | 153.61 g/mol | [4] |

| Purity | Typically ≥97% | [4] |

| Appearance | Solid | N/A |

| Storage | Room Temperature | [4] |

General Synthetic Pathways from the Chiral Amine

The primary amine functionality of (2S)-1,4-Dioxane-2-methanamine is the reactive handle for derivatization. By reacting it with electrophilic partners like aldehydes, ketones, or acyl chlorides, a diverse library of chiral ligands can be constructed. This guide focuses on two of the most fundamental and widely applicable ligand classes: Schiff bases (imines) and amides.

Figure 1: General synthetic routes from (2S)-1,4-Dioxane-2-methanamine to key chiral ligand classes and their application.

Protocol I: Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands, especially salen-type ligands, are workhorses in asymmetric catalysis, renowned for their ability to form stable complexes with a wide range of transition metals.[10] The synthesis involves a condensation reaction between the primary amine and a suitable aldehyde, typically a salicylaldehyde derivative, to form an imine.

Workflow for Chiral Schiff Base Synthesis

Figure 2: Step-by-step workflow for the synthesis of a chiral Schiff base ligand.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative chiral Schiff base from this compound and 3,5-di-tert-butylsalicylaldehyde.

Materials:

-

This compound (1.0 mmol, 153.6 mg)

-

3,5-di-tert-butylsalicylaldehyde (1.0 mmol, 234.3 mg)

-

Triethylamine (TEA) (1.1 mmol, 0.153 mL)

-

Absolute Ethanol (25 mL)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

Procedure:

-

Amine Liberation: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (10 mL). Stir the suspension until the solid is well-dispersated. Add triethylamine (1.1 mmol) dropwise to neutralize the hydrochloride salt and liberate the free primary amine. Stir for 15 minutes at room temperature.

-

Scientist's Note: The addition of a mild base like TEA is crucial. Stronger bases could potentially lead to side reactions. The 1.1 equivalent ensures complete neutralization of the HCl salt.

-

-

Aldehyde Addition: In a separate beaker, dissolve 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in absolute ethanol (15 mL). Add this solution to the stirred amine solution in the round-bottom flask.

-

Condensation Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol). Maintain reflux for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Scientist's Note: Heating drives the equilibrium towards the imine product by removing the water molecule formed during the condensation. The use of absolute ethanol minimizes the presence of water, further favoring product formation.

-

-

Isolation: After the reaction is complete, allow the mixture to cool slowly to room temperature. A yellow precipitate of the Schiff base ligand should form. Further cooling in an ice bath can enhance precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified ligand under vacuum.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and measure its specific rotation to confirm its chiral integrity.

Expected Results & Troubleshooting

| Parameter | Expected Value/Observation | Troubleshooting Steps |

| Product Yield | 85-95% | Low Yield: Ensure complete deprotonation of the amine; extend reflux time; ensure anhydrous conditions. |

| Appearance | Yellow crystalline solid | Oily Product: Impurities present. Attempt recrystallization from a different solvent system (e.g., ethanol/water). |

| Purity (NMR) | Clean spectra corresponding to the expected structure | Impurity Peaks: Inadequate washing. Wash the solid again with cold solvent. If impurities persist, consider column chromatography. |

Protocol II: Synthesis of Chiral Amide Ligands

Chiral amide ligands are another cornerstone of asymmetric synthesis, often employed in transformations where strong σ-donating properties are required.[11] Their synthesis is typically achieved via the reaction of the primary amine with an activated carboxylic acid derivative, most commonly an acyl chloride.

Detailed Experimental Protocol

This protocol details the synthesis of a chiral amide via the Schotten-Baumann reaction between the free amine of (2S)-1,4-Dioxane-2-methanamine and benzoyl chloride.

Materials:

-

This compound (1.0 mmol, 153.6 mg)

-

Benzoyl chloride (1.05 mmol, 0.122 mL)

-

Sodium hydroxide (NaOH) solution (2.0 M aqueous)

-

Dichloromethane (DCM) (20 mL)

-

Separatory funnel, magnetic stirrer

Procedure:

-

Amine Preparation: Dissolve this compound (1.0 mmol) in 10 mL of 2.0 M NaOH solution in a beaker. This will both neutralize the salt and create the aqueous phase for the biphasic reaction. Transfer this solution to a separatory funnel.

-

Scientist's Note: The Schotten-Baumann reaction is performed under basic aqueous conditions. The excess base neutralizes the HCl generated during the reaction, driving it to completion.

-

-

Acyl Chloride Addition: Add 10 mL of DCM to the separatory funnel. While vigorously stirring or shaking the funnel, slowly add benzoyl chloride (1.05 mmol) dissolved in a minimal amount of DCM.

-

Caution: Benzoyl chloride is lachrymatory and corrosive. Handle in a fume hood. The reaction is exothermic.

-

-

Reaction: Shake the separatory funnel vigorously for 10-15 minutes, venting frequently to release any pressure buildup. Let the layers separate.

-

Workup: Drain the lower organic (DCM) layer. Extract the aqueous layer two more times with 5 mL portions of DCM. Combine all organic extracts.

-